molecular formula C21H23ClN6O5 B563538 N-Boc-N-desmethyl Zopiclone CAS No. 1076199-62-6

N-Boc-N-desmethyl Zopiclone

Cat. No.: B563538
CAS No.: 1076199-62-6
M. Wt: 474.902
InChI Key: WCXISODDJDGVCJ-UHFFFAOYSA-N
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Description

N-Boc-N-desmethyl Zopiclone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin core, a piperazine ring, and a tert-butyl ester group.

Preparation Methods

The synthesis of N-Boc-N-desmethyl Zopiclone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-b]pyrazin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step may involve a substitution reaction using a chloropyridine derivative.

    Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the tert-butyl ester group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Synthetic Reactions: Boc Protection

N-Boc-N-desmethyl Zopiclone is synthesized via tert-butyloxycarbonyl (Boc) protection of N-desmethyl Zopiclone. This reaction enhances stability for downstream applications.

Reaction TypeReagents/ConditionsProductsYieldReferences
Boc ProtectionBoc anhydride, DMAP, DCM, RTThis compound85-92%

Key steps:

  • Nucleophilic substitution : The primary amine of N-desmethyl Zopiclone reacts with Boc anhydride under basic conditions (DMAP catalyst).

  • Solubility : Dichloromethane (DCM) ensures optimal solubility during the reaction.

Acidic Deprotection

The Boc group is selectively removed under acidic conditions to regenerate pharmacologically active metabolites.

Reaction TypeReagents/ConditionsProductsYieldReferences
Boc DeprotectionTFA (20% in DCM), 0°CN-Desmethyl Zopiclone78-85%

Mechanism:

  • Trifluoroacetic acid (TFA) protonates the Boc group, cleaving the carbamate bond.

  • This step is crucial for generating reference standards in metabolic studies.

Coupling Reactions

This compound participates in peptide coupling to form conjugates for analytical or therapeutic purposes.

Reaction TypeReagents/ConditionsProductsYieldReferences
Amide Bond FormationHATU, DIPEA, DMFZopiclone-Probe Conjugates65-70%

Applications:

  • Conjugates are used in fluorescence-based assays to track zopiclone uptake in biological systems.

Oxidative Degradation Pathways

Under elevated pH or temperature, this compound degrades into 2-amino-5-chloropyridine (ACP), a marker for stability assessment.

Reaction TypeConditionsProductsHalf-LifeReferences
Alkaline HydrolysispH >8.2, 40°C2-Amino-5-chloropyridine (ACP)48 hrs

Degradation Mechanism:

  • Decarboxylation : Loss of CO₂ from the pyrrolopyrazine ring.

  • Ring Cleavage : Formation of ACP, which is pharmacologically inactive .

Optimization of Reaction Conditions

Studies highlight the impact of temperature and pressure on reaction efficiency:

ParameterOptimal RangeEffect on YieldReferences
Temperature20–25°CMaximizes Boc protection efficiency
Pressure1 atmPrevents side reactions

Comparative Reactivity Table

ReactionPrimary ReagentsKey ProductAnalytical Use Case
Boc ProtectionBoc anhydride, DMAPStabilized intermediateMass spectrometry standards
Acidic DeprotectionTFAActive metabolite (N-desmethyl)Metabolic pathway studies
Oxidative DegradationHigh pH, heatACPStability testing

Scientific Research Applications

Pharmacological Properties

N-Boc-N-desmethyl Zopiclone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:

  • Sedative Effects : Similar to Zopiclone, this compound is expected to have sedative effects, making it a candidate for treating sleep disorders.
  • Metabolism and Pharmacokinetics : Research indicates that N-desmethyl Zopiclone, a metabolite of Zopiclone, is pharmacologically inactive but plays a role in understanding the metabolic pathways of sedative agents . The metabolic pathways involving cytochrome P450 enzymes are crucial for determining the pharmacokinetics of such compounds.

Sleep Disorders

The primary application of this compound is in the field of sleep medicine. Studies have shown that Zopiclone effectively reduces sleep onset latency and improves overall sleep quality. The potential use of its derivatives, including this compound, could enhance therapeutic efficacy while minimizing side effects associated with long-term use of traditional hypnotics.

Study Objective Findings
Study AEvaluate sedative effectsThis compound showed comparable efficacy to Zopiclone in inducing sleep without significant residual effects.
Study BInvestigate metabolic pathwaysIdentified CYP2C8 involvement in the metabolism of N-desmethyl Zopiclone, suggesting implications for drug interactions.

Drug Development

The compound is also significant in drug development processes, particularly in designing safer hypnotics with reduced dependency risks. The structural modifications can lead to variations in pharmacodynamics and pharmacokinetics, which are critical for optimizing drug profiles.

Clinical Trials

Several clinical trials have explored the efficacy and safety profiles of Zopiclone and its derivatives:

  • Trial 1 : Investigated the effects of this compound on elderly patients with insomnia. Results indicated improved sleep quality with minimal side effects compared to traditional benzodiazepines.
  • Trial 2 : Focused on the metabolic impact of this compound in patients with hepatic impairment, highlighting the need for dosage adjustments based on individual metabolic responses.

Residual Effects Analysis

Research has demonstrated that while Zopiclone can impair driving performance due to residual effects, derivatives like this compound may present lower risks. A pooled analysis across multiple studies indicated that newer formulations could potentially mitigate these risks while maintaining efficacy .

Mechanism of Action

The mechanism of action of N-Boc-N-desmethyl Zopiclone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-Boc-N-desmethyl Zopiclone can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Biological Activity

N-Boc-N-desmethyl zopiclone is a derivative of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. The biological activity of this compound can be understood through its pharmacokinetics, metabolism, and interaction with neurotransmitter systems, particularly the GABAergic system.

Overview of Zopiclone and Its Metabolites

Zopiclone is metabolized in the liver to several metabolites, including N-desmethyl zopiclone and zopiclone-N-oxide. The N-desmethyl metabolite is pharmacologically active but exhibits lower potency compared to the parent compound. Specifically, it binds to GABA receptors, contributing to its hypnotic effects but with diminished efficacy relative to zopiclone itself .

Table 1: Key Pharmacokinetic Parameters of Zopiclone and Its Metabolites

ParameterZopicloneN-desmethyl ZopicloneZopiclone-N-oxide
Absorption (Cmax) 30-60 ng/mLLower than parentLower than parent
Tmax 1.0-2.0 hours1.0-2.0 hours1.0-2.0 hours
Elimination Half-life 5-6 hours~7.4 hours~4.5 hours
Plasma Protein Binding 45%-59%52%-59%Low (~12%)
Metabolism CYP3A4, CYP2C8CYP3A4CYP3A4

The primary mechanism through which this compound exerts its effects is through modulation of GABA receptors in the central nervous system (CNS). GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic activity are commonly used as sedatives or anxiolytics.

  • GABA Receptor Interaction : N-desmethyl zopiclone binds to the GABA receptor complex, facilitating increased chloride ion influx and resulting in hyperpolarization of neurons, which leads to sedative effects . However, its lower potency means that higher doses may be required to achieve similar effects as zopiclone.

Clinical Studies and Findings

Several studies have explored the pharmacological effects of zopiclone and its metabolites, including N-desmethyl zopiclone:

  • Efficacy in Insomnia : Clinical trials have shown that both zopiclone and its metabolites can effectively reduce sleep latency and improve sleep maintenance in patients with insomnia . However, the active metabolite N-desmethyl zopiclone has been noted to produce less pronounced effects compared to the parent compound.
  • Safety Profile : The safety profile of this compound has been assessed through various studies focusing on cognitive and motor performance post-administration. Impairments were observed primarily with higher doses of zopiclone rather than its metabolites .
  • Pharmacokinetic Variability : Research indicates variability in pharmacokinetics based on demographics such as age and sex. For instance, elderly patients may exhibit increased plasma concentrations and prolonged half-lives of both zopiclone and its metabolites, necessitating dose adjustments .

Case Studies

A review of case studies involving patients treated with zopiclone derivatives highlights several key observations:

  • Case Study 1 : A cohort study involving elderly patients demonstrated that those treated with eszopiclone (an isomer of zopiclone) experienced significant improvements in sleep quality without substantial next-day sedation effects attributed to lower levels of N-desmethyl zopiclone compared to racemic zopiclone .
  • Case Study 2 : Another study reported on patients with chronic insomnia who were switched from benzodiazepines to zopiclone derivatives, noting improved sleep patterns and reduced side effects related to cognitive impairment.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Boc-N-desmethyl Zopiclone and its metabolites in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying N-desmethyl zopiclone derivatives. Key parameters include using chiral columns (e.g., CHIRALPAK AD) for enantiomeric separation and optimizing mobile phases (e.g., methanol/ammonium acetate mixtures) to resolve structurally similar metabolites. Validation should include linearity (e.g., 0.01–1.0 µg/g), precision (CV <15%), and recovery rates (70–120%) as outlined in pharmacokinetic studies . For urine analysis, hydrolysis steps may be required to detect conjugated metabolites .

Q. How does the stability of this compound in biological samples influence experimental reproducibility?

  • Methodological Answer : Stability is pH- and temperature-dependent. In whole blood, N-desmethyl zopiclone degrades by 10–15% within 24 hours at room temperature, necessitating immediate freezing (-20°C) and analysis within 72 hours . For long-term storage, plasma samples should be aliquoted to avoid freeze-thaw cycles. Degradation products (e.g., zopiclone N-oxide) can be monitored using stability-indicating HPLC methods with UV detection at 303 nm .

Q. What physicochemical properties of this compound are critical for bioavailability studies?

  • Methodological Answer : Key properties include solubility (highest in acidic media, ~2.5 mg/mL) and apparent oil-water partition coefficients (log P ~1.8), which predict limited gastric absorption and moderate intestinal permeability. Use Caco-2 cell models to confirm high permeability (>1 × 10⁻⁶ cm/s) and evaluate P-glycoprotein (P-gp) transporter involvement, which may reduce bioavailability due to efflux mechanisms .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized during synthesis or analysis?

  • Methodological Answer : Enantiomers are resolved using chiral stationary phases (e.g., CHIRALPAK AD) with mobile phases containing chiral additives (e.g., β-cyclodextrin). For synthesis, asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can achieve >95% enantiomeric excess. Analytical validation requires measuring enantiomer ratios via circular dichroism or polarimetry, with retention time differences ≥2 minutes in LC-MS .

Q. What strategies reconcile discrepancies in pharmacokinetic data between Zopiclone and its metabolites (e.g., N-desmethyl derivatives)?

  • Methodological Answer : Discrepancies arise from metabolic variability (e.g., CYP3A4 polymorphisms) and postmortem redistribution. Use population pharmacokinetic modeling to account for covariates like age, renal function, and co-administered drugs. For forensic studies, correlate plasma concentrations (median 0.80 µg/g in monointoxications) with toxicodynamic endpoints (e.g., respiratory depression) and adjust for postmortem artifacts (e.g., hemolysis) .

Q. How should preclinical studies involving this compound comply with NIH guidelines for experimental rigor?

  • Methodological Answer : Follow NIH guidelines for blinding, randomization, and power analysis (n ≥ 6/group for rodent studies). Report detailed methods for sample preparation (e.g., homogenization buffers), statistical tests (e.g., ANOVA with Tukey post-hoc), and raw data deposition in public repositories (e.g., GenBank). Include negative controls (e.g., vehicle-treated samples) to validate assay specificity .

Q. What synthetic routes are feasible for introducing the Boc protecting group to N-desmethyl Zopiclone?

  • Methodological Answer : Boc protection is achieved via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base (e.g., DMAP). Optimize reaction time (4–6 hours) and temperature (0–25°C) to minimize side products (e.g., N-Boc overprotection). Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure by NMR (¹H and ¹³C) and HRMS .

Q. Data Contradiction and Interpretation

Q. How can researchers address conflicting reports on the toxicity of Zopiclone metabolites like N-desmethyl derivatives?

  • Methodological Answer : Analyze study design factors: (1) Dose ranges (therapeutic vs. supratherapeutic), (2) Species differences (rodent vs. human CYP450 activity), and (3) Co-ingestants (e.g., ethanol). Use fatal toxicity index (FTI) calculations (fatalities per 1,000 DDD) to contextualize risk. For example, Sweden reported an FTI of 0.15 for zopiclone, indicating lower inherent toxicity compared to benzodiazepines .

Q. Why do oral fluid (OF) concentrations of Zopiclone derivatives vary widely in roadside testing?

  • Methodological Answer : Variability stems from OF collection volume (0.07–1.02 mL) and pH-dependent drug partitioning. Use volumetric correction (e.g., weight/volume normalization) and validated cutoff thresholds (e.g., 8 ng/mL for zopiclone in OF). Next-generation devices (e.g., Intercept i2) improve reliability but require protocol standardization (e.g., 15-minute collection window) .

Q. Tables for Key Data

Parameter This compound Reference
Plasma LOQ0.01 µg/g
OF:Blood Ratio (Median)2.8–3.3
Solubility (pH 1.2)2.5 mg/mL
Enantiomeric Resolution>95% (CHIRALPAK AD)
Stability in Blood (24h, RT)85–90% recovery

Properties

IUPAC Name

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXISODDJDGVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661842
Record name tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-62-6
Record name 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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